Esomeprazol magnesio trihidrato

Descripción general

Descripción

Esomeprazol Magnesio trihidratado es un inhibidor de la bomba de protones que se utiliza principalmente para reducir la producción de ácido estomacal. Es el S-isómero del omeprazol y es más eficaz en la inhibición de la secreción de ácido gástrico. Este compuesto se utiliza comúnmente para tratar afecciones como la enfermedad por reflujo gastroesofágico (ERGE), el síndrome de Zollinger-Ellison y las úlceras pépticas .

Mecanismo De Acción

Aplicaciones Científicas De Investigación

Química

Esomeprazol Magnesio trihidratado se utiliza como compuesto modelo en estudios que involucran resolución quiral y síntesis asimétrica. También se utiliza en investigaciones centradas en el desarrollo de nuevos inhibidores de la bomba de protones .

Biología

En la investigación biológica, Esomeprazol Magnesio trihidratado se utiliza para estudiar los efectos de la inhibición de la bomba de protones en la secreción de ácido gástrico y su impacto en diversas afecciones gastrointestinales .

Medicina

Médicamente, Esomeprazol Magnesio trihidratado se utiliza ampliamente para tratar trastornos relacionados con el ácido. También se estudia por sus posibles efectos en otras afecciones como la infección por Helicobacter pylori y las úlceras inducidas por fármacos antiinflamatorios no esteroideos (AINE) .

Industria

En la industria farmacéutica, Esomeprazol Magnesio trihidratado es un ingrediente clave en la formulación de diversos medicamentos destinados a reducir la producción de ácido estomacal .

Análisis Bioquímico

Biochemical Properties

Esomeprazole magnesium trihydrate plays a crucial role in biochemical reactions by inhibiting the H+/K±ATPase enzyme, also known as the proton pump, located on the secretory surface of gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. Esomeprazole magnesium trihydrate covalently binds to sulfhydryl groups of cysteines on the H+/K±ATPase enzyme, leading to irreversible inhibition of both basal and stimulated gastric acid secretion . Additionally, esomeprazole magnesium trihydrate has been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase, an enzyme necessary for cardiovascular health .

Cellular Effects

Esomeprazole magnesium trihydrate affects various types of cells and cellular processes. In gastric parietal cells, it inhibits acid secretion by blocking the H+/K±ATPase enzyme. This inhibition leads to a decrease in gastric acid production, which helps in the healing of erosive esophagitis and the prevention of gastric ulcers . Esomeprazole magnesium trihydrate also influences cell signaling pathways by reducing the activity of dimethylarginine dimethylaminohydrolase, leading to an accumulation of asymmetric dimethylarginine, a nitric oxide synthase inhibitor . This can have implications for cardiovascular health, as increased levels of asymmetric dimethylarginine are associated with a higher risk of cardiovascular events .

Molecular Mechanism

The molecular mechanism of esomeprazole magnesium trihydrate involves its binding to the H+/K±ATPase enzyme in gastric parietal cells. By covalently binding to sulfhydryl groups of cysteines on the enzyme, esomeprazole magnesium trihydrate irreversibly inhibits the enzyme’s activity, preventing the final step in gastric acid production . This inhibition is long-lasting, as new enzyme molecules need to be synthesized for acid secretion to resume . Additionally, esomeprazole magnesium trihydrate’s inhibition of dimethylarginine dimethylaminohydrolase leads to an accumulation of asymmetric dimethylarginine, which further impacts cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of esomeprazole magnesium trihydrate have been observed to change over time. The compound is stable under normal storage conditions, but its stability can be affected by factors such as temperature and humidity . Long-term use of esomeprazole magnesium trihydrate has been associated with potential adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients, and an increased risk of developing hypomagnesemia and hypocalcemia . These effects highlight the importance of monitoring patients during prolonged treatment with esomeprazole magnesium trihydrate.

Dosage Effects in Animal Models

In animal models, the effects of esomeprazole magnesium trihydrate vary with different dosages. At therapeutic doses, esomeprazole magnesium trihydrate effectively reduces gastric acid secretion and promotes healing of gastric ulcers . At higher doses, it can induce apoptosis in osteoclasts and osteoblasts, potentially decreasing bone turnover . Additionally, esomeprazole magnesium trihydrate has been shown to increase gastric antioxidant capacity and superoxide dismutase activity, exhibiting some antioxidative benefits . These findings underscore the importance of dosage optimization to balance therapeutic efficacy and potential adverse effects.

Metabolic Pathways

Esomeprazole magnesium trihydrate is metabolized primarily in the liver by the cytochrome P450 enzyme system, particularly CYP2C19 and CYP3A4 . The metabolism of esomeprazole magnesium trihydrate involves oxidation and reduction reactions, leading to the formation of inactive metabolites that are excreted in the urine . The hepatic first-pass effect and lower plasma clearance rate contribute to the higher systemic bioavailability of esomeprazole magnesium trihydrate compared to other proton pump inhibitors .

Transport and Distribution

Esomeprazole magnesium trihydrate is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the small intestine and transported to the liver, where it undergoes extensive metabolism . The compound is then distributed to gastric parietal cells, where it exerts its inhibitory effects on the H+/K±ATPase enzyme . The distribution of esomeprazole magnesium trihydrate is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of esomeprazole magnesium trihydrate is primarily within the gastric parietal cells, where it targets the H+/K±ATPase enzyme on the secretory surface . This localization is crucial for its inhibitory action on gastric acid production. Additionally, esomeprazole magnesium trihydrate may interact with other cellular components, such as dimethylarginine dimethylaminohydrolase, affecting its activity and function . The targeting of specific cellular compartments and organelles is essential for the therapeutic efficacy of esomeprazole magnesium trihydrate.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Esomeprazol Magnesio trihidratado implica varios pasos:

Formación del Intermediario Sulfoxido: El material de partida, 5-metoxi-2-[(4-metoxi-3,5-dimetilpiridin-2-il)metilsulfinil]bencimidazol, se oxida para formar el intermedio sulfoxido.

Resolución de la Mezcla Racémica: La mezcla racémica se resuelve utilizando cromatografía quiral o técnicas de cristalización para obtener el S-enantiómero.

Formación de la Sal de Magnesio: El S-enantiómero se hace reaccionar con hidróxido de magnesio en presencia de agua para formar Esomeprazol Magnesio trihidratado.

Métodos de Producción Industrial

La producción industrial de Esomeprazol Magnesio trihidratado generalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Síntesis a Granel: Se hacen reaccionar grandes cantidades de los materiales de partida en condiciones controladas.

Purificación: El producto se purifica utilizando cristalización o cromatografía.

Control de Calidad: El producto final se somete a rigurosas pruebas de control de calidad para garantizar el cumplimiento de los estándares farmacéuticos.

Análisis De Reacciones Químicas

Tipos de Reacciones

Esomeprazol Magnesio trihidratado sufre varios tipos de reacciones químicas:

Oxidación: El grupo sulfoxido se puede oxidar aún más a una sulfona en condiciones oxidantes fuertes.

Reducción: El grupo sulfoxido se puede reducir a un sulfuro utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los grupos metoxi pueden sufrir reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico.

Reducción: Hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Hidruro de sodio o terc-butóxido de potasio.

Productos Principales

Oxidación: Formación de la sulfona correspondiente.

Reducción: Formación del sulfuro correspondiente.

Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Compuestos Similares

Omeprazol: La mezcla racémica de la que se deriva el Esomeprazol.

Lansoprazol: Otro inhibidor de la bomba de protones con un mecanismo de acción similar.

Pantoprazol: Un inhibidor de la bomba de protones con una estructura química ligeramente diferente pero efectos terapéuticos similares.

Singularidad

Esomeprazol Magnesio trihidratado es único debido a su mayor biodisponibilidad y efectos terapéuticos más consistentes en comparación con su contraparte racémica, el omeprazol. Su configuración S-enantiómero permite una inhibición más efectiva de la secreción de ácido gástrico .

Propiedades

Número CAS |

217087-09-7 |

|---|---|

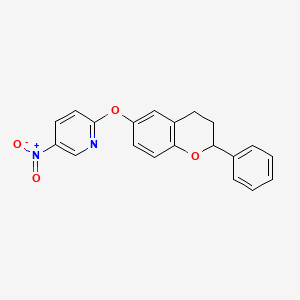

Fórmula molecular |

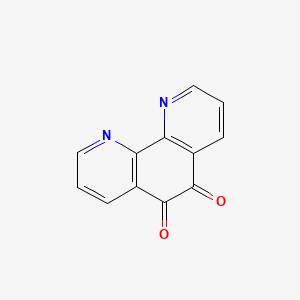

C34H42MgN6O9S2 |

Peso molecular |

767.2 g/mol |

Nombre IUPAC |

magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate |

InChI |

InChI=1S/2C17H18N3O3S.Mg.3H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;/h2*5-8H,9H2,1-4H3;;3*1H2/q2*-1;+2;;; |

Clave InChI |

VEVZQDGATGBLIC-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2] |

SMILES isomérico |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |

SMILES canónico |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2] |

Solubilidad |

Very slightly soluble in water |

Sinónimos |

Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Esomeprazole Magnesium Trihydrate?

A1: Esomeprazole Magnesium Trihydrate is a proton pump inhibitor that specifically targets the H+/K+ ATPase enzyme found on the secretory surface of gastric parietal cells [, ]. It irreversibly binds to this enzyme, effectively blocking the final step in gastric acid production [].

Q2: How does the inhibition of the proton pump lead to a reduction in gastric acid secretion?

A2: By inhibiting the H+/K+ ATPase, Esomeprazole Magnesium Trihydrate prevents the exchange of intracellular hydrogen ions for extracellular potassium ions, effectively blocking the pump's ability to transport hydrogen ions into the gastric lumen, thereby reducing gastric acid secretion [, ].

Q3: What is the molecular formula and weight of Esomeprazole Magnesium Trihydrate?

A3: Esomeprazole Magnesium Trihydrate, a magnesium salt, possesses the molecular formula of (C17H19N3O3S)2Mg·3H2O with a molecular weight of 889.2 g/mol [, ].

Q4: What spectroscopic techniques are commonly employed to characterize Esomeprazole Magnesium Trihydrate?

A4: Researchers frequently utilize Fourier Transform Infrared Spectroscopy (FTIR) [, , ] and UV-Vis spectrophotometry [, , ] for the characterization of Esomeprazole Magnesium Trihydrate. FTIR provides information about the functional groups present in the molecule [, , ], while UV-Vis spectrophotometry allows for the determination of the drug's characteristic absorbance wavelengths, proving valuable for quantitative analysis [, , ].

Q5: Why is Esomeprazole Magnesium Trihydrate often formulated as an enteric-coated tablet?

A5: Esomeprazole Magnesium Trihydrate is susceptible to degradation in the acidic environment of the stomach [, ]. Enteric coatings protect the drug from the stomach's low pH, ensuring its release and absorption in the small intestine [, ].

Q6: What types of polymers are commonly used for enteric coating of Esomeprazole Magnesium Trihydrate tablets?

A6: Various polymers, including Acryl-EZE, Eudragit L-30 D-55, hydroxypropyl methylcellulose phthalate, and cellulose acetate phthalate, are frequently employed for enteric coating of Esomeprazole Magnesium Trihydrate tablets [, ]. These polymers provide resistance to the acidic gastric environment, ensuring drug release in the higher pH of the small intestine [, ].

Q7: How does the use of superdisintegrants in Esomeprazole Magnesium Trihydrate tablet formulations impact drug release?

A7: Superdisintegrants like Ac-Di-Sol, Crospovidone, and sodium starch glycolate are often incorporated into Esomeprazole Magnesium Trihydrate formulations to facilitate rapid tablet disintegration and enhance drug dissolution in the intestine [].

Q8: How do different diluents influence the release of Esomeprazole Magnesium Trihydrate from enteric-coated tablets?

A8: Studies have shown that diluents like lactose, due to its hydrophilicity, result in faster drug release compared to mannitol [, ]. The choice of diluent can therefore influence the rate and extent of drug release from the formulation.

Q9: Why is it important to validate analytical methods used for the estimation of Esomeprazole Magnesium Trihydrate?

A9: Method validation ensures the accuracy, precision, specificity, linearity, and robustness of the analytical method [, , ]. This is crucial for reliable quantification of the drug in pharmaceutical formulations and biological samples.

Q10: What analytical techniques are commonly used for the quantification of Esomeprazole Magnesium Trihydrate?

A10: Commonly employed techniques include high-performance liquid chromatography (HPLC) [, , , ] and UV-Vis spectrophotometry [, , ]. HPLC offers high sensitivity and selectivity, while UV Vis spectrophotometry provides a simpler and more cost-effective option for routine analysis.

Q11: How can the solubility of Esomeprazole Magnesium Trihydrate be enhanced for improved bioavailability?

A11: Researchers have explored the development of nanosuspensions [] and microspheres [, ] using polymers like HPMC and xanthan gum to enhance the solubility and dissolution rate of Esomeprazole Magnesium Trihydrate, potentially leading to improved bioavailability.

Q12: How do different brands of Esomeprazole Magnesium Trihydrate tablets compare in terms of dissolution profiles?

A12: Studies comparing commercially available Esomeprazole Magnesium Trihydrate tablets have revealed variations in dissolution profiles []. This highlights the importance of quality control during manufacturing to ensure consistent drug release and therapeutic efficacy.

Q13: What factors can affect the bioavailability of Esomeprazole Magnesium Trihydrate?

A13: Factors such as the type of formulation, particle size, presence of food, and gastric emptying time can influence the rate and extent of drug absorption, thereby affecting its bioavailability [, , ].

Q14: What safety aspects are evaluated during the development of Esomeprazole Magnesium Trihydrate formulations?

A14: Besides standard safety and toxicity studies, researchers assess the stability of the formulations under various storage conditions [, ] and analyze for potential genotoxic impurities [] to ensure patient safety.

Q15: Does Esomeprazole Magnesium Trihydrate have any applications beyond its role as a proton pump inhibitor?

A15: Research suggests that Esomeprazole Magnesium Trihydrate exhibits potential as a corrosion inhibitor for mild steel in acidic media []. Its ability to inhibit corrosion may offer opportunities for applications outside the pharmaceutical field.

Q16: Has Esomeprazole Magnesium Trihydrate shown any potential for antimicrobial activity?

A16: Recent studies have explored the antimicrobial activity of Esomeprazole Magnesium Trihydrate, particularly against antibiotic-resistant bacteria like Pseudomonas aeruginosa, Acinetobacter baumannii, and Staphylococcus aureus []. While preliminary findings are promising, further research is needed to explore its potential as an antimicrobial agent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)

![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B1662458.png)